5-(1-Piperidinylmethyl)thiophene-2-boronic acid pinacol ester

Description

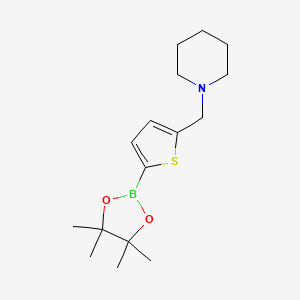

Chemical Structure:

The compound 5-(1-Piperidinylmethyl)thiophene-2-boronic acid pinacol ester (CAS: 1218790-44-3) consists of a thiophene ring substituted at the 2-position with a boronic acid pinacol ester and at the 5-position with a piperidinylmethyl group. The piperidine moiety, a six-membered amine ring, introduces steric bulk and basicity, influencing its reactivity and applications in cross-coupling reactions .

Synthesis:

It is synthesized via Suzuki-Miyaura cross-coupling methodologies, leveraging palladium catalysts (e.g., Pd₂(dba)₃) and phosphine-based ligands (e.g., L1). These protocols are optimized for aryl/heteroaryl bromide substrates and boronic esters under reflux in THF/H₂O with bases like K₂CO₃ .

Applications:

This compound is utilized in polymer synthesis (e.g., thiophene-containing conjugated polymers for organic electronics) and as a building block in medicinal chemistry, particularly for targeting enzymes like penicillin-binding proteins .

Properties

IUPAC Name |

1-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO2S/c1-15(2)16(3,4)20-17(19-15)14-9-8-13(21-14)12-18-10-6-5-7-11-18/h8-9H,5-7,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPVLCCGXRCQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675330 | |

| Record name | 1-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-44-3 | |

| Record name | 1-[[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sequential Functionalization of Thiophene

A modified approach involves introducing the boronic ester first, followed by piperidinylmethylation. However, this route risks side reactions due to the boronic ester’s sensitivity to strong bases or nucleophiles.

Use of Pre-functionalized Boron Reagents

HBpin (pinacolborane) can replace B₂pin₂ in Miyaura borylation, though yields may vary. For example, HBpin (6 mmol) with Pd(OAc)₂ and XPhos ligand in THF at 60°C achieves comparable results.

Critical Process Parameters and Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 1–2 mol% Pd | Higher loadings increase cost; lower risk of Pd residues |

| Reaction Time | 12–24 hours | Longer durations improve conversion but risk decomposition |

| Solvent Polarity | Polar aprotic (dioxane) | Enhances solubility of intermediates |

| Temperature | 80–100°C | Accelerates oxidative addition steps |

Challenges and Mitigation Strategies

-

Boronic Ester Stability : The pinacol ester is moisture-sensitive. Use anhydrous solvents and inert atmospheres.

-

Byproduct Formation : Unreacted B₂pin₂ can be removed via aqueous washes (pH 7–8).

-

Pd Removal : Silica gel filtration or treatment with chelating agents (e.g., EDTA) reduces metal contamination.

Industrial-Scale Considerations

For bulk synthesis (e.g., 5 g batches as in commercial listings):

-

Cost Efficiency : PdCl₂(dppf) is preferred over Pd(PPh₃)₄ due to lower catalyst loading.

-

Purification : Recrystallization from methanol/water mixtures replaces column chromatography for scalability.

Chemical Reactions Analysis

Types of Reactions

Suzuki-Miyaura Coupling: This is the most common reaction involving 5-(1-Piperidinylmethyl)thiophene-2-boronic acid pinacol ester. It undergoes cross-coupling with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form the corresponding boronic acid or reduction to yield the thiophene derivative without the boronic ester group.

Substitution Reactions: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Thiophene Derivatives: From reduction reactions.

Boronic Acids: From oxidation reactions.

Scientific Research Applications

Chemistry

Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Material Science: Utilized in the preparation of conjugated polymers and organic electronic materials.

Biology and Medicine

Drug Discovery: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic applications.

Industry

Polymer Chemistry: Applied in the synthesis of advanced polymers with specific electronic properties.

Agricultural Chemistry: Used in the development of agrochemicals.

Mechanism of Action

The primary mechanism of action for 5-(1-Piperidinylmethyl)thiophene-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the catalyst.

Comparison with Similar Compounds

5-(1-Pyrrolidinylmethyl)thiophene-2-boronic Acid Pinacol Ester (CAS: 1218790-45-4)

Structural Difference :

Replacement of the six-membered piperidine ring with a five-membered pyrrolidine ring.

Impact on Properties :

- Basicity : Pyrrolidine (pKa ~11.3) is less basic than piperidine (pKa ~11.6), altering solubility in polar solvents.

- Synthetic Performance : In Pd-catalyzed Suzuki reactions, yields for pyrrolidine derivatives are comparable (85–95%) but may vary with substrate electronics .

5-(3-Methylpiperidin-1-yl)thiophene-2-boronic Acid Pinacol Ester (CAS: 2223002-76-2)

Structural Difference :

A methyl group is added at the 3-position of the piperidine ring.

Impact on Properties :

5-((4-Boc-Piperazine)methyl)thiophene-2-boronic Acid Pinacol Ester (CAS: 2096333-65-0)

Structural Difference :

Piperidine is replaced with a Boc-protected piperazine, introducing a secondary amine and a tert-butoxycarbonyl (Boc) group.

Impact on Properties :

5-(t-Butyldimethylsilyl)thiophene-2-boronic Acid Pinacol Ester

Structural Difference :

The piperidinylmethyl group is replaced with a bulky t-butyldimethylsilyl (TBS) group.

Impact on Properties :

- Electronic Effects : The electron-withdrawing silicon atom may moderate the electron density of the thiophene ring, altering regioselectivity in reactions .

Key Research Findings

- Catalytic Efficiency : Piperidinylmethyl derivatives achieve 89% yield in Suzuki couplings with aryl bromides at 0.1% Pd loading, comparable to pyrrolidine analogs .

- Biological Activity : Piperidine-based boronic esters (e.g., compound 33 in ) show millimolar-range inhibition of PBP1b, while pyrrolidine derivatives are less studied .

- Polymer Synthesis : Thiophene boronic esters with piperidinylmethyl groups enable the synthesis of soluble, high-mobility conjugated polymers for OLEDs .

Biological Activity

5-(1-Piperidinylmethyl)thiophene-2-boronic acid pinacol ester, with the CAS number 1218790-44-3, is a boronic acid derivative that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in significant chemical reactions, including the Suzuki-Miyaura cross-coupling reaction, which is pivotal for forming carbon-carbon bonds.

- Molecular Formula : C₁₆H₂₆BNO₂S

- Molecular Weight : 307.26 g/mol

- Structure : The compound contains a thiophene ring, a piperidine moiety, and a boronic acid functional group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its role as a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can influence various biological pathways.

Applications in Research

- Catalytic Activity : This compound serves as an efficient catalyst in Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of complex organic molecules. Studies have shown that it can yield high product formation rates with minimal catalyst loading (as low as 0.1% Pd) under optimized conditions, demonstrating its efficiency in organic synthesis .

- Anticancer Potential : Preliminary studies suggest that boronic acids may exhibit anticancer properties by inhibiting proteasome activity. The specific impact of this compound on cancer cell lines remains an area of ongoing research.

- Neuropharmacological Effects : The piperidine component may contribute to neuropharmacological effects, as piperidine derivatives are often explored for their potential in treating neurological disorders.

Table 1: Summary of Reaction Yields in Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Time (min) | Yield (%) | Catalyst Used |

|---|---|---|---|

| Bromobenzene | 15 | 96 | Pd(0)/L1 |

| 1-Bromo-4-methoxybenzene | 15 | 92 | Pd(0)/L1 |

| 1,4-Dibromo-2,5-dimethylbenzene | 30 | 88 | Pd(0)/L1 |

This table illustrates the effectiveness of the compound in facilitating cross-coupling reactions, highlighting its potential utility in synthetic organic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.